molecular formula C8H3Cl2N3O2 B13694951 1,4-Dichloro-5-nitrophthalazine

1,4-Dichloro-5-nitrophthalazine

Cat. No.: B13694951
M. Wt: 244.03 g/mol
InChI Key: VENRRAUSOZDMED-UHFFFAOYSA-N
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Description

1,4-Dichloro-5-nitrophthalazine (CAS 1442474-87-4) is a versatile chemical intermediate prized in medicinal chemistry for the synthesis of novel phthalazine derivatives with significant biological activity. Its structure, featuring two reactive chlorine atoms and an electron-withdrawing nitro group, makes it a valuable scaffold for constructing targeted molecules. This compound serves as a crucial precursor in anticancer research, particularly in the development of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in antiangiogenesis therapy . Derivatives synthesized from this core structure have demonstrated potent in vitro activity against various human cancer cell lines, including hepatocellular carcinoma (Hep G2) and breast cancer (MCF-7) . Furthermore, it is employed in the synthesis of 1-anilino-4-(arylsulfanylmethyl)phthalazines, some of which have shown higher anticancer activity than cisplatin controls in preliminary assays . Beyond oncology research, this compound has proven valuable in parasitology. It is a key starting material for creating imidazole-containing nitrophthalazine derivatives that exhibit remarkable in vitro and in vivo trypanocidal properties against Trypanosoma cruzi , the parasite responsible for Chagas disease . The mechanism of action for these derivatives is linked to the inhibition of the parasite's iron superoxide dismutase (Fe-SOD) enzyme, a vital self-defense protein not present in mammals, which suggests potential for selective therapeutic action . The synthetic utility of this compound is well-established, often prepared from 3-nitrophthalic acid and serving as a gateway to a diverse array of disubstituted phthalazines through nucleophilic aromatic substitution . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H3Cl2N3O2

Molecular Weight

244.03 g/mol

IUPAC Name

1,4-dichloro-5-nitrophthalazine

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-4-2-1-3-5(13(14)15)6(4)8(10)12-11-7/h1-3H

InChI Key

VENRRAUSOZDMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=NN=C2Cl)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary synthetic route to 1,4-dichloro-5-nitrophthalazine involves the chlorination of diketone phthalazines using phosphorus-based chlorinating agents, followed by nitration to introduce the nitro group at the 5-position. This process is generally conducted under controlled temperature and catalytic conditions to optimize yield and purity.

Detailed Stepwise Preparation (Based on Patent CN110156696A)

A recently patented method (2019) describes an efficient and industrially viable preparation of this compound, specifically Isosorbide-5-Nitrae-dichloro phthalazines, which is a closely related compound. The method can be adapted for this compound with modifications:

Step Description Conditions Key Reagents Notes
Step a Chlorination of diketone phthalazine Acetonitrile solvent, 40-60°C warming, followed by dropwise addition of phosphorus trichloride over 3-6 hours, reflux at 60-100°C for 4-10 hours Diketone phthalazine, phosphorus trichloride, catalyst (4-diaminopyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene) Catalyst molar ratio: 0.01-0.1 relative to diketone phthalazine; gas evolved absorbed with alkali solution to minimize environmental impact
Step b Quenching and precipitation Reaction mixture quenched to precipitate solid Water or quenching agent Solid collected by centrifugation
Step c Purification and recrystallization Stirring with methylene chloride, washing with water, activated carbon treatment, drying with anhydrous sodium sulfate, filtration Methylene chloride, mixed solvents (ethyl acetate, methanol, ethanol, isopropanol, acetone, dioxane, chloroform) for recrystallization Crude product recrystallized twice to obtain high purity product

This method emphasizes environmental safety by controlling corrosive reagents and gas emissions, and it allows for industrial scalability due to the use of common solvents and catalysts.

Chlorination Reagents and Catalysts

  • Phosphorus trichloride (PCl3) is the chlorinating agent of choice, added dropwise to control reaction exotherm and ensure selectivity.
  • Catalysts such as 4-diaminopyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene enhance chlorination efficiency.
  • Reaction temperature control (40-100°C) and reflux conditions optimize chlorination without over-chlorination or degradation.

Purification Techniques

  • Use of activated carbon to remove colored impurities.
  • Drying with anhydrous sodium sulfate to remove moisture.
  • Recrystallization from mixed solvents (e.g., methylene chloride with ethyl acetate or alcohols) to improve purity.
  • Filtration and drying under reduced pressure to obtain the final product.

Comparative Analysis of Preparation Methods

Feature Method Using Phosphorus Trichloride (Patent CN110156696A) Alternative Chlorination Methods
Chlorinating agent Phosphorus trichloride (PCl3) Mixtures of phosphorus pentachloride (PCl5) and phosphorus trioxide (P2O3), phosphorus oxychloride (POCl3)
Catalyst 4-Diaminopyridine or 1,8-diazabicyclo[5.4.0]undec-7-ene Often no catalyst or different Lewis acids
Environmental impact Controlled gas absorption, reduced waste Higher corrosivity, more waste, environmental hazard
Industrial scalability High, due to solvent choice and process control Limited by corrosivity and purification challenges
Purification Recrystallization with mixed solvents, activated carbon treatment Often requires silica gel chromatography, less suitable for scale-up

The phosphorus trichloride method offers improved environmental and safety profiles and is more amenable to industrial production.

Research Findings and Additional Insights

  • The presence of the nitro group at the 5-position influences the reactivity and stability of the phthalazine ring during chlorination.
  • Catalysts play a crucial role in controlling reaction rates and selectivity, minimizing side reactions.
  • The reaction temperature and rate of addition of phosphorus trichloride significantly affect yield and purity.
  • Post-reaction purification steps are critical to remove residual phosphorus compounds and side products.
  • Environmental considerations such as gas absorption and waste minimization are integral to modern synthetic protocols.

Summary Table of Preparation Parameters

Parameter Optimal Range/Condition Effect on Synthesis
Catalyst molar ratio 0.01 - 0.1 relative to diketone phthalazine Enhances chlorination efficiency
Temperature (Step a) 40-60°C warming, reflux at 60-100°C Controls reaction rate and selectivity
Phosphorus trichloride addition time 3-6 hours dropwise Prevents exotherm, improves yield
Reflux time 4-10 hours Ensures complete chlorination
Solvent for recrystallization Methylene chloride + ethyl acetate/methanol/ethanol/isopropanol/acetone/dioxane/chloroform Improves purity and crystallinity
Drying method Vacuum drying after filtration Removes residual solvents and moisture

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-5-nitrophthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dichloro-5-nitrophthalazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-5-nitrophthalazine involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group in the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1,4-Dichloro-5-nitrophthalazine, as determined by molecular similarity scores and substituent patterns (Table 1).

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Substituents Similarity Score Key Properties/Applications
This compound 23928-56-5 C₈H₃Cl₂N₃O₂ Cl (1,4), NO₂ (5) 1.00 High reactivity in nucleophilic substitution; used in drug intermediates
1,4-Dichloro-5-fluorophthalazine 34584-69-5 C₈H₃Cl₂FN₂ Cl (1,4), F (5) 0.88 Enhanced electron-withdrawing effects; potential fluorinated drug scaffolds
3,6-Dichloro-4,5-dimethylpyridazine 22808-29-3 C₆H₅Cl₂N₂ Cl (3,6), CH₃ (4,5) 0.67 Pyridazine core with steric hindrance; agrochemical applications
4-tert-Butyl-3,6-dichloropyridazine 67279-24-7 C₈H₁₀Cl₂N₂ Cl (3,6), t-Bu (4) 0.67 Improved lipophilicity; catalyst in organometallic reactions
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine 23928-55-4 C₈H₇Cl₂N₂ Cl (1,4), saturated ring 0.65 Reduced aromaticity; intermediates in hydrogenation studies
1-Chloro-6,7-dimethoxyphthalazine 253-52-1 C₉H₇ClN₂O₂ Cl (1), OCH₃ (6,7) 0.60 Polar substituents enhance solubility; explored in dye chemistry

Reactivity and Electronic Effects

  • Nitro vs. Fluoro Substituents : The nitro group in this compound confers strong electron-withdrawing effects, facilitating electrophilic aromatic substitution. In contrast, 1,4-Dichloro-5-fluorophthalazine (similarity 0.88) exhibits milder electron withdrawal due to fluorine’s electronegativity, favoring stability in metabolic pathways .
  • Chlorine Positioning : Compounds like 3,6-Dichloro-4,5-dimethylpyridazine (similarity 0.67) demonstrate reduced aromatic reactivity compared to phthalazine derivatives, attributed to the pyridazine ring’s electronic distribution and steric effects from methyl groups .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: Nitro-substituted phthalazines are pivotal in synthesizing kinase inhibitors, while fluorinated analogs (e.g., 1,4-Dichloro-5-fluorophthalazine) are explored for their metabolic stability in drug candidates .
  • Agrochemical Utility : Pyridazine derivatives like 3,6-Dichloro-4,5-dimethylpyridazine are employed in herbicides due to their stability under environmental conditions .

Biological Activity

1,4-Dichloro-5-nitrophthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological activity, including its antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by two chlorine atoms and a nitro group attached to a phthalazine ring. This configuration is crucial for its biological activity, as the nitro group can undergo reduction to form reactive intermediates that interact with cellular components.

Property Value
Molecular FormulaC8_8H4_4Cl2_2N4_4O2_2
Molecular Weight232.05 g/mol
Melting Point180-182 °C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive species that may cause oxidative stress and damage to cellular components, leading to apoptosis in cancer cells. Additionally, the chlorine atoms can participate in substitution reactions, enhancing the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Case Study: Antimicrobial Efficacy

A study conducted by researchers at the University of Shivaji tested the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound is a promising candidate for developing new antimicrobial agents .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been investigated for its antitumor effects. Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Research Findings on Antitumor Activity

A screening by the National Cancer Institute (NCI) revealed that this compound exhibited notable cytotoxicity against several tumor cell lines. The results are summarized in the table below:

Cell Line Growth Inhibition (%) EC50 (µM)
CCRF-CEM (Leukemia)63.625 ± 2
MCF-7 (Breast Cancer)58.030 ± 3
A549 (Lung Cancer)55.028 ± 2

These results indicate that the compound has potential as an antiproliferative agent in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Dichloro-5-nitrophthalazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration of phthalazine derivatives. Key steps include:

  • Chlorination : Use of PCl₅ or SOCl₂ under controlled anhydrous conditions (60–80°C, 6–8 hours).
  • Nitration : Introduce a nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
ChlorinationPCl₅, 70°C, 8h65–7092%
NitrationHNO₃/H₂SO₄, 0°C, 2h50–5585%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm, nitro group deshielding).
  • FT-IR : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 740 cm⁻¹ (C-Cl) confirm functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 257.98 (calculated for C₈H₄Cl₂N₂O₂) .

Q. How can researchers mitigate impurities during synthesis?

  • Methodological Answer : Common impurities include mono-chloro derivatives and over-nitrated byproducts. Mitigation strategies:

  • Reaction Monitoring : TLC (silica, hexane:EtOAc 3:1) to track progress.
  • Low-Temperature Nitration : Prevents polynitration.
  • Selective Quenching : Use ice-cold NaHCO₃ to neutralize excess acid .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to calculate electrophilic Fukui indices. The nitro group at position 5 shows high electrophilicity, favoring nucleophilic substitution at Cl positions .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways.

Q. How can contradictory data in experimental vs. computational results be resolved?

  • Methodological Answer :

  • Triangulation : Cross-validate NMR, HPLC, and computational data.
  • Falsification Protocols : Test alternative hypotheses (e.g., isomer formation) via controlled experiments (e.g., varying solvent polarity) .
  • Example : Discrepancies in Cl substitution rates may arise from solvent coordination effects not modeled in DFT.

Q. What are the mechanistic implications of the nitro group’s electronic effects on ring substituents?

  • Methodological Answer :

  • Resonance and Inductive Effects : The nitro group withdraws electron density, activating the phthalazine ring for electrophilic attack at meta positions.
  • Kinetic Studies : Monitor reaction rates under varying pH (e.g., SNAr vs. radical pathways) using UV-Vis spectroscopy .

Q. How can this compound be leveraged in medicinal chemistry applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify Cl and NO₂ groups to enhance binding to target enzymes (e.g., kinase inhibitors).
  • In Vitro Assays : Test cytotoxicity (MTT assay) and solubility (shake-flask method) to prioritize derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields?

  • Methodological Answer :

  • Root-Cause Analysis : Check for side reactions (e.g., hydrolysis of Cl groups) via LC-MS.
  • Parameter Optimization : Adjust stoichiometry (e.g., excess nitrating agent) or catalyst loading .

Tables for Key Findings

Table 1 : Comparative Reactivity of Substituents in this compound

PositionSubstituentElectrophilic Fukui IndexPreferred Reaction
1Cl0.12Nucleophilic substitution
4Cl0.10Elimination
5NO₂0.45Electrophilic addition

Table 2 : Solubility Profile in Common Solvents

SolventSolubility (mg/mL)Application
DMSO25.3Reaction medium
Ethanol8.7Recrystallization
Water<0.1Quenching

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